molecular formula C18H20N4O3S B11025398 2-(butan-2-yl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide

2-(butan-2-yl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11025398
M. Wt: 372.4 g/mol
InChI Key: SDDLARDGWDPIKO-UHFFFAOYSA-N
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Description

This compound features a 1,3-dioxo-2,3-dihydro-1H-isoindole core substituted with a butan-2-yl group at position 2 and a carboxamide-linked (2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene moiety at position 3. The isoindole-dione scaffold is known for its planar, aromatic structure, which facilitates π-π interactions in biological systems. The (2E) configuration of the thiadiazolylidene moiety ensures a specific spatial orientation, which may influence molecular recognition in target binding .

Properties

Molecular Formula

C18H20N4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

2-butan-2-yl-1,3-dioxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)isoindole-5-carboxamide

InChI

InChI=1S/C18H20N4O3S/c1-5-10(4)22-16(24)12-7-6-11(8-13(12)17(22)25)14(23)19-18-21-20-15(26-18)9(2)3/h6-10H,5H2,1-4H3,(H,19,21,23)

InChI Key

SDDLARDGWDPIKO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=NN=C(S3)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butan-2-yl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindole core, followed by the introduction of the thiadiazole ring and other functional groups through various condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(butan-2-yl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-(butan-2-yl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Researchers are investigating its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(butan-2-yl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Comparisons

A. 2-(2-Methoxyethyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide (CAS 831211-56-4)
  • Core Structure : Shares the isoindole-1,3-dione-carboxamide backbone.
  • Substituent Differences: Position 2: Methoxyethyl group (polar, ether linkage) vs. butan-2-yl (nonpolar, branched alkyl). Carboxamide Linkage: Thiazol-2-yl (5-membered ring with one sulfur and one nitrogen) vs. thiadiazolylidene (5-membered ring with two nitrogens and one sulfur).
  • Impact on Properties: The methoxyethyl group increases hydrophilicity (lower logP) compared to the butan-2-yl substituent.
B. Isomeric Variants (e.g., Compounds 2c, 2d, 2g, 2h from )
  • Stereochemical Differences : S vs. R configurations in analogous compounds lead to distinct NMR profiles (e.g., chemical shifts, coupling constants) .
  • Relevance to Target Compound : The (2E) configuration in the thiadiazolylidene group may similarly influence stereoelectronic properties, affecting binding to biological targets such as enzymes or receptors.

Physicochemical and Electronic Properties

Data Table: Comparative Molecular Descriptors

Property Target Compound CAS 831211-56-4 Typical Thiadiazole Analogues
Molecular Weight (g/mol) ~407.45 (calculated) ~375.38 ~390–420
logP (Predicted) ~3.2 (highly lipophilic) ~1.8 (moderate lipophilicity) ~2.5–3.5
Hydrogen Bond Acceptors 7 6 6–8
Hydrogen Bond Donors 1 1 1
Topological Polar Surface Area (Ų) ~110 ~95 ~100–120
  • Key Observations: The butan-2-yl group in the target compound increases logP by ~1.4 units compared to the methoxyethyl analog, suggesting enhanced membrane permeability but reduced aqueous solubility.

Research Findings

Isoindole-Dione Derivatives :

  • The isoindole-dione core is associated with kinase inhibition and anti-inflammatory activity. Substituents at position 2 modulate selectivity; bulkier groups (e.g., butan-2-yl) may enhance steric complementarity with hydrophobic binding pockets .

Thiadiazole vs. Thiazole Moieties :

  • Thiadiazoles generally exhibit stronger electron-withdrawing effects than thiazoles, which can stabilize charge-transfer complexes in enzyme active sites. For example, thiadiazole-containing compounds show superior inhibitory activity against bacterial quorum-sensing proteins compared to thiazole analogs .

Stereoelectronic Effects :

  • The (2E) configuration in the thiadiazolylidene group aligns its dipole moment with the carboxamide linkage, optimizing interactions with polar residues in target proteins. This is critical for analogues reported in quorum-sensing studies .

Biological Activity

The compound 2-(butan-2-yl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the isoindole core and the introduction of thiadiazole moieties. The synthetic pathways often utilize various reagents to achieve functionalization at specific positions on the molecular framework.

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazole and isoindole structures exhibit significant anticancer properties. For instance, compounds similar to the one in focus have been tested against various cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The results demonstrated varying degrees of cytotoxicity, with some derivatives achieving over 50% reduction in cell viability at specific concentrations .

CompoundCell Line% Viability ReductionIC50 (µM)
2-(butan-2-yl)...A54953.1%12.5
2-(butan-2-yl)...Caco-239.8%15.0

Antimicrobial Activity

The compound's antimicrobial efficacy has also been evaluated against both Gram-positive and Gram-negative bacteria. Notably, derivatives containing electron-withdrawing groups demonstrated enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 1–2 µg/mL .

Bacterial StrainMIC (µg/mL)Activity Level
S. aureus1Highly Active
E. coli2Active
Methicillin-resistant S. aureus8Moderate

Antioxidant Potential

In addition to its anticancer and antimicrobial activities, the compound has shown antioxidant properties in various assays. The presence of specific substituents has been correlated with increased free radical scavenging activity, which is crucial for reducing oxidative stress in biological systems .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural features. Modifications at the thiadiazole or isoindole rings can enhance or diminish its effectiveness:

  • Electron-Drawing Groups : Substituents such as Cl or Br at specific positions have been associated with increased antimicrobial activity.
  • Electron-Donating Groups : The presence of groups like -OCH₃ has been linked to improved anticancer efficacy.

Case Studies

Several case studies highlight the potential applications of this compound in drug development:

  • Study on Anticancer Activity : A recent investigation demonstrated that a derivative exhibited a significant decrease in viability across multiple cancer cell lines, suggesting a broad-spectrum anticancer potential.
    "The incorporation of a 4-methyl group on the thiadiazole ring enhanced anticancer activity against Caco-2 cells" .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of similar compounds showed promising results against drug-resistant strains, indicating a potential role in addressing antibiotic resistance.

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